molecular formula C19H32O3 B14500603 Methyl (5-dodecylfuran-2-yl)acetate CAS No. 64137-38-8

Methyl (5-dodecylfuran-2-yl)acetate

Cat. No.: B14500603
CAS No.: 64137-38-8
M. Wt: 308.5 g/mol
InChI Key: WGDQLWJWGBCADO-UHFFFAOYSA-N
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Description

The name suggests a furan ring substituted with a dodecyl (C₁₂H₂₅) group at the 5-position and an acetate ester group at the 2-position. However, the absence of direct experimental data in the evidence limits detailed analysis of its synthesis, physical properties, or applications.

Properties

CAS No.

64137-38-8

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

IUPAC Name

methyl 2-(5-dodecylfuran-2-yl)acetate

InChI

InChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-17-14-15-18(22-17)16-19(20)21-2/h14-15H,3-13,16H2,1-2H3

InChI Key

WGDQLWJWGBCADO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(O1)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (5-dodecylfuran-2-yl)acetate typically involves the esterification of 5-dodecylfuran-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through reactive distillation. This process combines the reaction and separation steps in a single unit, making it cost-effective and efficient. The esterification reaction is catalyzed by a strong acidic ion exchange resin, such as Amberlyst-15, to enhance the rate of reaction .

Mechanism of Action

The mechanism of action of methyl (5-dodecylfuran-2-yl)acetate in biological systems involves its interaction with microbial cell membranes. The furan ring and dodecyl chain disrupt the lipid bilayer, leading to increased membrane permeability and cell death . The ester group may also undergo hydrolysis, releasing methanol and 5-dodecylfuran-2-carboxylic acid, which can further interact with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes several methyl esters of furan and benzofuran derivatives, which share structural similarities with the hypothetical "Methyl (5-dodecylfuran-2-yl)acetate." Key comparisons are summarized below:

Table 1: Structural and Functional Comparisons of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Features Applications/Properties References
Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate C₈H₉ClNO₅ 234.61 Michael addition-elimination reaction Furanone ring with amino, chloro, and ester groups; planar structure Potential biological activity (e.g., prodrugs, agrochemicals)
Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate C₁₃H₁₄O₄S 266.31 Oxidation of sulfide precursor Benzofuran core with sulfinyl group; π-π stacking stabilizes crystal packing Structural studies; potential for aromatic interaction-driven material design
Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate C₁₀H₁₃NO₅S 259.28 Not specified (high-purity synthesis) Sulfamoyl and methoxy substituents; liquid with 95% purity Pharmaceutical research (drug candidates), agrochemicals, material science building blocks
Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate C₁₂H₁₁BrO₄S 331.19 Oxidation of sulfide precursor Bromo-substituted benzofuran; C–H⋯C and C–H⋯O interactions Structural studies; halogenated derivatives may enhance bioactivity

Key Observations:

Structural Diversity: Substituents: The presence of sulfinyl (), sulfamoyl (), and halogen () groups modulates electronic properties and reactivity. Core Heterocycles: Furan () and benzofuran () cores differ in aromaticity and planarity. Benzofuran derivatives exhibit stronger π-π interactions, stabilizing crystal structures .

Synthetic Approaches: Oxidation of sulfides to sulfoxides is a common method for benzofuran derivatives (e.g., using 3-chloroperoxybenzoic acid) . Michael addition-elimination reactions are employed for furanone derivatives (), yielding compounds with multiple functional groups.

Applications :

  • Pharmaceuticals : Sulfamoyl and methoxy groups () are associated with drug candidate synthesis.
  • Material Science : Aromatic stacking in benzofuran derivatives () suggests utility in designing organic semiconductors or supramolecular assemblies.

Research Findings and Limitations

  • Gaps in Data: Direct data on "this compound" are absent in the evidence.
  • Safety and Toxicity : Methyl esters like Methyl 2-hydroxyacetate () require careful handling due to respiratory hazards, but alkyl chain length (e.g., dodecyl) could alter toxicity profiles.

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